Cas no 2679926-91-9 ((1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid)

(1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid structure
2679926-91-9 structure
Product Name:(1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid
CAS No:2679926-91-9
MF:C12H17NO4
MW:239.267683744431
CID:5652270
PubChem ID:165919931
Update Time:2025-10-29

(1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2679926-91-9
    • (1R,7S,8R)-4-[(prop-2-en-1-yloxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid
    • EN300-28276756
    • (1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid
    • Inchi: 1S/C12H17NO4/c1-2-7-17-12(16)13-5-3-8-9(4-6-13)10(8)11(14)15/h2,8-10H,1,3-7H2,(H,14,15)/t8-,9+,10?
    • InChI Key: AKXALLHJLQSHET-ULKQDVFKSA-N
    • SMILES: OC(C1[C@H]2CCN(C(=O)OCC=C)CC[C@H]21)=O

Computed Properties

  • Exact Mass: 239.11575802g/mol
  • Monoisotopic Mass: 239.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.8Ų

(1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid Pricemore >>

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Additional information on (1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo5.1.0octane-8-carboxylic acid

Research Brief on (1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid (CAS: 2679926-91-9)

In recent years, the compound (1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid (CAS: 2679926-91-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique azabicyclo[5.1.0]octane core, has been explored for its potential applications in drug discovery, particularly as a scaffold for novel therapeutics targeting neurological and inflammatory diseases. The presence of the prop-2-en-1-yloxy carbonyl group and carboxylic acid functionality further enhances its versatility as a building block for medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and pharmacological properties of this compound. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and enantiomeric purity. Key steps included a cyclopropanation reaction to form the bicyclic core, followed by selective functionalization at the 4- and 8-positions. The study highlighted the compound's stability under physiological conditions, making it a promising candidate for further development.

Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, where the compound was utilized as a key intermediate in the development of covalent inhibitors for serine hydrolases. The researchers demonstrated that the (1R,7S,8R)-configured derivative exhibited superior binding affinity and selectivity compared to its stereoisomers. Molecular docking studies revealed that the carboxylic acid moiety forms critical hydrogen bonds with active-site residues, while the prop-2-en-1-yloxy carbonyl group participates in covalent bond formation with the catalytic serine.

In addition to its applications in inhibitor design, this compound has also been explored in the context of prodrug development. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its use as a masking group for amine-containing drugs, leveraging the hydrolytic lability of the prop-2-en-1-yloxy carbonyl moiety under enzymatic conditions. This approach improved the bioavailability of several CNS-targeted compounds, with in vivo studies showing enhanced blood-brain barrier penetration.

Ongoing research is focusing on expanding the utility of 2679926-91-9 in targeted drug delivery systems. Preliminary results from a 2024 European Journal of Medicinal Chemistry article suggest that conjugation of this scaffold to nanoparticle carriers can improve tumor accumulation in mouse models of glioblastoma. The carboxylic acid functionality facilitates conjugation to various nanocarriers, while the bicyclic structure contributes to serum stability.

In conclusion, (1R,7S,8R)-4-(prop-2-en-1-yloxy)carbonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid represents a versatile and pharmacologically relevant scaffold with multiple applications in modern drug discovery. Its unique structural features, combined with demonstrated stability and functionalizability, position it as a valuable tool for medicinal chemists working on next-generation therapeutics. Future research directions may include exploration of its applications in PROTAC design and as a component of bifunctional small molecules.

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